molecular formula C4H6O B089867 Vinyl ether CAS No. 109-93-3

Vinyl ether

Cat. No.: B089867
CAS No.: 109-93-3
M. Wt: 70.09 g/mol
InChI Key: QYKIQEUNHZKYBP-UHFFFAOYSA-N
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Description

Vinyl ether, also known as dithis compound or ethene, 1,1’-oxybis-, is an organic compound with the formula C4H6O. It is a colorless, flammable liquid with a sweet odor. This compound is used as a monomer in the production of various polymers and copolymers, and it plays a significant role in the field of organic synthesis .

Preparation Methods

Vinyl ethers can be synthesized using several methods:

    Traditional Synthetic Protocols: One common method involves the reaction of gaseous acetylene or calcium carbide with alcohols.

    Superbasic Catalytic Conditions: Another method involves the use of calcium carbide under superbasic catalytic conditions (potassium hydroxide/dimethyl sulfoxide).

    Gold Catalysis: A more specialized method involves the use of gold catalysts to prepare vinyl ethers from diynes and ketones.

Chemical Reactions Analysis

Vinyl ethers undergo various chemical reactions, including:

    Polymerization: Vinyl ethers can undergo both homopolymerization and copolymerization.

    Transetherification: This reaction involves the exchange of alkoxy groups between vinyl ethers and alcohols, catalyzed by palladium.

    Oxidation and Reduction: Vinyl ethers can participate in oxidation and reduction reactions, although these are less common compared to polymerization and transetherification.

Scientific Research Applications

Drug Delivery Systems
Vinyl ethers are employed in creating microneedle arrays for drug delivery. These devices utilize poly(methyl-vinyl ether-co-maleic acid) to form microneedles capable of delivering drugs through the skin or directly into tissues. The design allows for sustained release of biologics, overcoming barriers associated with traditional injection methods .

Case Study: Microneedle Drug Delivery
A study demonstrated the efficacy of dissolving microneedles made from vinyl ether-based polymers in ocular drug delivery, showcasing their ability to create micro-depots for prolonged release in targeted tissues .

Sustainable Chemistry

Vinyl ethers can be synthesized through sustainable methods, such as reacting acetylene with alcohols, which offers an eco-friendly approach to producing these valuable monomers . Their tunable chemistry allows for the design of polymers that meet specific environmental standards, making them suitable for green chemistry initiatives.

Advanced Applications

Smart Hydrogels
Recent research has focused on using vinyl ethers in smart hydrogels that respond to environmental stimuli. These hydrogels can be engineered for applications in drug delivery and tissue engineering due to their ability to undergo significant volume changes in response to external stimuli such as pH or temperature .

Table 2: Applications of this compound-Based Smart Materials

ApplicationDescription
Drug DeliverySustained release via microneedles
Self-Healing MaterialsRecovery from damage through dynamic bonding
Smart HydrogelsResponsive systems for biomedical applications

Mechanism of Action

The mechanism of action of vinyl ethers involves their ability to undergo polymerization and other chemical reactions. In polymerization, vinyl ethers form long chains of repeating units, which can be tailored to achieve specific properties. The stereoselective polymerization of vinyl ethers is controlled by catalysts, which influence the reactivity and stereochemistry of the polymer chains .

Comparison with Similar Compounds

Vinyl ethers are compared with other similar compounds, such as:

Vinyl ethers are unique due to their high reactivity, versatility, and ability to form well-defined polymers. Their applications in polymer chemistry, medicine, and industry highlight their importance and distinguish them from other similar compounds.

Biological Activity

Vinyl ethers are a class of compounds characterized by the presence of a vinyl group (–CH=CH2) attached to an ether functional group (–O–). They are recognized for their unique chemical properties and potential biological activities. This article explores the biological activity of vinyl ethers, focusing on their mechanisms of action, applications in drug delivery, and their role in biological systems.

Vinyl ethers exhibit distinctive reactivity due to the presence of the vinyl group. This reactivity allows them to participate in various chemical reactions, including polymerization and bioorthogonal reactions. The following table summarizes key chemical properties and reactivity patterns associated with vinyl ethers:

Property Description
Structure Vinyl group attached to an ether linkage
Reactivity Participates in radical polymerization, nucleophilic substitution, and oxidation
Stability Generally stable under physiological conditions but can be activated under specific conditions
Biocompatibility Can be designed for specific biological applications (e.g., drug delivery)

1. Drug Delivery Systems

Vinyl ethers have been utilized as protecting groups in drug delivery systems. For example, a study demonstrated that vinyl ether moieties could be used to mask the activity of cytotoxic drugs until they reach the target site. This approach allows for controlled release and minimizes side effects on healthy tissues. The following findings illustrate this application:

  • Case Study: Duocarmycin Prodrug
    • A this compound derivative of duocarmycin was synthesized as a double prodrug.
    • Upon exposure to specific conditions, the prodrug was successfully decaged in live cells, reinstating its cytotoxicity while exhibiting lower toxicity compared to the active form .

2. Antioxidant and Prooxidant Activity

Vinyl ethers, particularly those found in plasmalogens (a type of glycerophospholipid), have been studied for their dual role as antioxidants and prooxidants. While traditionally viewed as antioxidants due to their ability to react with reactive oxygen species (ROS), recent studies indicate that they can also generate reactive species under certain conditions:

  • Mechanism of Action
    • The this compound bond in plasmalogens reacts with singlet molecular oxygen (O2(1Δg)O_2^{(1Δ_g)}), leading to the production of hydroperoxyacetal as a primary oxidation product.
    • This reaction can further generate excited triplet carbonyls and electrophilic lipid species, contributing to oxidative stress in biological systems .

Research Findings

Recent research has highlighted several biological activities associated with this compound compounds:

  • Synthesis of this compound-Containing Azoles
    • A series of this compound-containing azole derivatives were synthesized and evaluated for antifungal activity, showing promising results against various fungal strains .
  • Polymerization Studies
    • Vinyl ethers have been shown to undergo radical polymerization under mild conditions, producing polymers with potential biomedical applications such as drug delivery vehicles .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing vinyl ethers in a laboratory setting?

Vinyl ethers are typically synthesized via acid-catalyzed elimination reactions (e.g., dehydration of alcohols) or nucleophilic substitution using alkoxide intermediates. Critical factors include:

  • Catalyst selection : Strong acids (e.g., H₂SO₄) or Lewis acids (e.g., BF₃) must be optimized to avoid polymerization .
  • Temperature control : Exothermic reactions require precise cooling (e.g., 0–5°C for ethyl vinyl ether synthesis) to prevent side reactions .
  • Purity assessment : Gas chromatography-mass spectrometry (GC-MS) or NMR (¹H/¹³C) is essential to confirm the absence of peroxides, which form due to vinyl ethers' instability .

Q. How do structural variations in vinyl ethers (e.g., substituents) influence their reactivity?

Substituents on the vinyl group or ether oxygen alter electronic and steric effects:

  • Electron-donating groups (e.g., methyl in methyl this compound) increase stability but reduce electrophilicity.
  • Bulky substituents (e.g., tert-butyl) hinder polymerization but may complicate downstream functionalization .
SubstituentReactivity TrendStability
MethylModerateHigh
PhenylLowModerate
ChloroHighLow

Advanced Research Questions

Q. How can conflicting data on this compound stability under varying pH conditions be resolved?

Discrepancies in hydrolysis rates (e.g., acidic vs. alkaline media) arise from:

  • Mechanistic pathways : Acidic conditions favor protonation of the ether oxygen, accelerating cleavage, while alkaline hydrolysis is slower due to weaker nucleophilic attack .
  • Experimental design flaws : Studies using unbuffered solutions may report inconsistent pH values during reactions. Use pH-stat systems for real-time monitoring . Recommendation : Replicate experiments with controlled buffering (e.g., phosphate buffer at pH 2–12) and analyze products via HPLC to quantify degradation intermediates .

Q. What methodologies are optimal for studying the polymerization kinetics of vinyl ethers?

Cationic polymerization kinetics require:

  • Initiator systems : Use BF₃·OEt₂ or iodine to initiate chain growth, with in-situ FTIR or Raman spectroscopy to track monomer conversion .
  • Thermodynamic control : Adjust solvent polarity (e.g., dichloromethane vs. toluene) to modulate propagation rates. Data contradiction example : Disagreements in activation energy (Eₐ) values (e.g., 50–70 kJ/mol for methyl this compound) often stem from differences in initiator purity or solvent traces .

Q. How can vinyl ethers be safely handled in oxygen-sensitive reactions?

  • Storage : Store under inert gas (N₂/Ar) at –20°C with stabilizers (e.g., BHT) to inhibit peroxide formation .
  • Safety protocols : Conduct reactions in flame-resistant fume hoods with explosion-proof equipment. Regularly test for peroxides using KI-starch paper .

Q. Methodological Guidance

Q. What statistical approaches are recommended for analyzing this compound reaction yields?

  • Design of Experiments (DoE) : Use factorial designs to assess interactions between variables (e.g., catalyst loading, temperature).
  • Error analysis : Report standard deviations across triplicate trials and apply ANOVA to identify significant factors .

Q. How should researchers address reproducibility challenges in this compound applications?

  • Detailed documentation : Specify solvent drying methods (e.g., molecular sieves vs. distillation) and catalyst activation steps .
  • Collaborative validation : Cross-verify results with independent labs using shared protocols (e.g., IUPAC guidelines for ether synthesis) .

Properties

IUPAC Name

ethenoxyethene
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InChI

InChI=1S/C4H6O/c1-3-5-4-2/h3-4H,1-2H2
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InChI Key

QYKIQEUNHZKYBP-UHFFFAOYSA-N
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Canonical SMILES

C=COC=C
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Molecular Formula

C4H6O
Record name DIVINYL ETHER, STABILIZED
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Related CAS

9003-19-4
Record name Vinyl ether homopolymer
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DSSTOX Substance ID

DTXSID5074555
Record name Ethene, 1,1'-oxybis-
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Molecular Weight

70.09 g/mol
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Physical Description

Divinyl ether, stabilized appears as a clear colorless liquid with a characteristic odor. Less dense than water. Vapors heavier than air. Toxic by inhalation., Colorless liquid; [CAMEO]
Record name DIVINYL ETHER, STABILIZED
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Flash Point

less than -22 °F (NFPA, 2010)
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CAS No.

109-93-3, 9003-19-4
Record name DIVINYL ETHER, STABILIZED
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Synthesis routes and methods I

Procedure details

1,3-benzenedimethyl divinyl ether (BDMDVE) was synthesized from 1,3-benzenedimethanol, which was prepared in a two-liter, 3-necked round-bottomed flask equipped with a 500-ml constant pressure addition funnel, an overhead stirrer, a thermocouple and a nitrogen inlet into which was added 27 g (0.74 mol) of lithium aluminum hydride (95%) and 1000 ml of anhydrous tetrahydrofuran (THF). The addition funnel was charged with a solution of 100 g (0.493 mol) of isophthaloyl dichloride in 400 ml of anhydrous THF. Diacylchloride was added slowly over a period of 2 hours with cooling in an ice bath. Once addition was complete the ice bath was removed and the suspension allowed to reach room temperature for four hours at which time it was re-cooled and 200 ml of ethyl acetate was slowly added to decompose the remaining hydride. The addition funnel was recharged with 200 ml of 2M NaOH, which was then added slowly with vigorous stirring until the ensuing suspension became granular in appearance. The suspension was filtered and well washed with ethyl acetate. The combined filtrate and washings were then washed with brine, dried over anhydrous magnesium sulfate and evaporated on a rotary evaporator to yield 64 g (94%) of 1,3-benzenedimethanol as a clear, colorless oil which solidified upon standing. The BDMDVE was then prepared in a two-liter round bottomed flask equipped with a positive-pressure nitrogen inlet and a magnetic stir bar was added 64 g (0.46 mol) of 1,3-benzenedimethanol, 10 g (0.03 mol) of mercuric acetate and 1 liter of ethyl vinyl ether. The solution was stirred at room temperature for four days at which time it was washed well with saturated sodium bicarbonate solution and brine. The solution was then stirred for three days over 20 g of anhydrous magnesium sulfate (the reaction is driven to completion by stirring over the acidic magnesium sulfate), filtered, and evaporated on a rotary evaporator. The resulting oil was distilled twice through an 8″ Vigreux to yield 53 g (60%) of BDMDVE, boiling point=84° C. at 1 mm Hg.
Quantity
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Synthesis routes and methods II

Procedure details

In the following examples, cyclohexyl vinyl ether (CHVE), 2-ethylhexyl vinyl ether (EHVE), diethyleneglycol divinyl ether (DGDVE) and 9-anthracenemethanol were obtained from Aldrich Chemical Company. 1,4-butanediol divinyl ether (BDVE), trimethyleneglycol trivinyl ether (TMPVE), cyclohexanedimethanol divinyl ether (CHDVE) and nonanediol divinyl ether (NDVE) were obtained from Nippon Carbide Industries, Co. Inc. 1,3-benzenedimethyl divinyl ether (BDMDVE) was synthesized from 1,3-benzenedimethanol, which was prepared in a two-liter, 3-necked round-bottomed flask equipped with a 500-ml constant pressure addition funnel, an overhead stirrer, a thermocouple and a nitrogen inlet into which was added 27 g (0.74 mol) of lithium aluminum hydride (95%) and 1000 ml of anhydrous tetrahydrofuran (THF). The addition funnel was charged with a solution of 100 g (0.493 mol) of isophthaloyl dichloride in 400 ml of anhydrous THF. Diacylchloride was added slowly over a period of 2 hours with cooling in an ice bath. Once addition was complete the ice bath was removed and the suspension allowed to reach room temperature for four hours at which time it was re-cooled and 200 ml of ethyl acetate was slowly added to decompose the remaining hydride. The addition funnel was recharged with 200 ml of 2M NaOH, which was then added slowly with vigorous stirring until the ensuing suspension became granular in appearance. The suspension was filtered and well washed with ethyl acetate. The combined filtrate and washings were then washed with brine, dried over anhydrous magnesium sulfate and evaporated on a rotary evaporator to yield 64 g (94%) of 1,3-benzenedimethanol as a clear, colorless oil which solidified upon standing. The BDMDVE was then prepared in a two-liter round bottomed flask equipped with a positive-pressure nitrogen inlet and a magnetic stir bar was added 64 g (0.46 mol) of 1,3-benzenedimethanol, 10 g (0.03 mol) of mercuric acetate and 1 liter of ethyl vinyl ether. The solution was stirred at room temperature for four days at which time it was washed well with saturated sodium bicarbonate solution and brine. The solution was then stirred for three days over 20 g of anhydrous magnesium sulfate (the reaction is driven to completion by stirring over the acidic magnesium sulfate), filtered, and evaporated on a rotary evaporator. The resulting oil was distilled twice through an 8″ Vigreux to yield 53 g (60%) of BDMDVE, boiling point=84° C. at 1 mm Hg.
Quantity
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ice
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Name
trimethyleneglycol trivinyl ether
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nonanediol divinyl ether
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Retrosynthesis Analysis

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